molecular formula C18H12FN3O2S B2615528 2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1795518-55-6

2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2615528
CAS No.: 1795518-55-6
M. Wt: 353.37
InChI Key: BWBLNCQQGNIEHM-UHFFFAOYSA-N
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Description

2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1607016-34-1) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group and an ethyl-linked isoindole-1,3-dione moiety. The isoindole-dione moiety introduces rigidity and hydrogen-bonding capabilities, which may influence molecular recognition in biological systems .

Properties

IUPAC Name

2-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c1-10(22-17(23)11-6-2-3-7-12(11)18(22)24)15-20-21-16(25-15)13-8-4-5-9-14(13)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBLNCQQGNIEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C2=CC=CC=C2F)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds bearing the thiadiazole ring have shown promising cytotoxic effects against various cancer cell lines. The compound is hypothesized to exhibit similar properties due to its structural characteristics.

  • Mechanism of Action: Thiadiazoles often function through mechanisms such as inhibition of tubulin polymerization or interference with DNA synthesis, leading to apoptosis in cancer cells .
  • Case Studies:
    • A review of 1,3,4-thiadiazole derivatives indicated that they possess significant activity against human cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective growth inhibition .
    • Research on related compounds has demonstrated that structural modifications can enhance their anticancer efficacy, suggesting that the incorporation of the isoindole structure may further potentiate these effects .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth and its potential as an antibacterial agent are areas of active research.

  • In Vitro Studies: Compounds with similar structures have been tested against various bacterial strains, showing significant inhibition zones and minimum inhibitory concentrations (MICs) that suggest effectiveness as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole-containing compounds. Variations in substituents on the thiadiazole ring and isoindole moiety can significantly influence their pharmacological profiles.

Substituent Biological Activity IC50 Value
2-FluorophenylAnticancerVaries by cell line
Alkyl groupsAntimicrobialVaries by strain

Mechanism of Action

The mechanism of action of 2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and thiadiazole moieties contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Structural Differences :

  • Lacks the ethyl-isoindole-dione side chain.
  • Contains a 3-fluorophenyl substitution instead of 2-fluorophenyl.
    Functional Implications :
  • Simpler structure with fewer hydrogen-bonding sites.
  • Demonstrated broad-spectrum biological activities, including insecticidal and fungicidal properties, attributed to the thiadiazole-fluorophenyl motif .
    Research Findings :
  • Crystallographic studies (using SHELX programs) confirm planar thiadiazole geometry, which may enhance stacking interactions in target binding .

2-{[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Structural Differences :

  • Replaces the thiadiazole with a thiazole ring.
  • Substitutes 2-fluorophenyl with a benzofuran group.
    Functional Implications :
  • Thiazole’s lower electronegativity compared to thiadiazole may reduce electrophilic reactivity .

2-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Structural Differences :

  • Features an imidazo-thiazole fused ring system instead of thiadiazole.
  • Ethyl linker connects to a bulkier heterocycle.
    Functional Implications :
  • The fused imidazo-thiazole system may improve metabolic stability but reduce solubility.
  • Limited bioactivity data available; primarily used in research settings .

Comparative Analysis Table

Compound Name Core Heterocycle Substituent Features Key Bioactivity/Properties
Target Compound (CAS: 1607016-34-1) 1,3,4-Thiadiazole 2-fluorophenyl, ethyl-isoindole-dione Enhanced lipophilicity, potential kinase inhibition (inferred)
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 3-fluorophenyl, amine Insecticidal, fungicidal
2-{[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-isoindole-dione Thiazole Benzofuran, methyl-isoindole-dione Undisclosed (likely varied due to thiazole)
2-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-isoindole-dione Imidazo-thiazole Imidazo-thiazole, ethyl-isoindole-dione Research applications (stability-focused)

Research Findings and Implications

  • Solubility vs. Bioactivity : The isoindole-dione moiety in the target compound likely reduces solubility compared to simpler amines (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine) but increases target affinity through hydrogen bonding .
  • Synthetic Challenges : The ethyl linker between thiadiazole and isoindole-dione requires precise regioselective coupling, as evidenced by synthetic protocols for related thiadiazole derivatives .

Biological Activity

The compound 2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione , with CAS number 1795518-55-6 , is a novel derivative of the isoindole and thiadiazole classes. It has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies and molecular docking analyses.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₂FN₃O₂S
  • Molecular Weight : 353.37 g/mol
  • CAS Number : 1795518-55-6

The structure features a thiadiazole moiety linked to an isoindole core, which is known to influence biological activity through various mechanisms.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with compounds similar to or including the thiadiazole and isoindole moieties:

1. Anticancer Activity

Numerous derivatives of 1,3,4-thiadiazoles have been reported to exhibit significant anticancer properties. The following findings are notable:

  • Cytotoxicity : Compounds containing the thiadiazole ring have shown promising cytotoxic effects against several cancer cell lines. For example, derivatives demonstrated IC₅₀ values in the range of 0.15 to 22.1 µM against various tumor types including leukemia and breast cancer cell lines .
Cell LineIC₅₀ (µM)
HL-60 (Leukemia)0.12
MCF7 (Breast)15
SaOS-2 (Osteosarcoma)19

The anticancer activity of thiadiazole derivatives can be attributed to:

  • Inhibition of DNA/RNA synthesis.
  • Induction of apoptosis in cancer cells.
  • Targeting key kinases involved in tumorigenesis .

3. Molecular Docking Studies

Molecular docking studies suggest that the compound may interact with various biological targets:

  • Adenosine A3 Receptor Antagonism : This mechanism has been associated with the inhibition of tumor growth.
  • Phosphodiesterase Inhibition : Compounds with thiadiazole rings have shown potential in modulating intracellular signaling pathways .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Thiadiazole Derivatives Against Cancer :
    • A series of thiadiazole derivatives were synthesized and tested against HepG2 (liver cancer) and A549 (lung cancer) cell lines, showing significant growth inhibition .
    • The introduction of fluorine atoms into the structure was found to enhance anticancer activity .
  • In Vivo Studies :
    • Animal models treated with thiadiazole derivatives exhibited reduced tumor sizes compared to controls, indicating potential for therapeutic applications .

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